Synthetic Yield and Process Efficiency: A High-Yield Route to a Critical Intermediate
The patented synthesis of 4-chloro-6,7-dimethoxyquinoline (CN106008336A) achieves a total yield of >46% from 3,4-dimethoxyacetophenone, representing a significant improvement over earlier methods. This process utilizes readily available starting materials and mild reaction conditions (60-120°C), making it suitable for industrial scale-up [1]. In contrast, alternative synthetic routes for related quinoline building blocks often report lower overall yields or require harsher conditions, directly impacting the cost of goods and supply chain reliability.
| Evidence Dimension | Total Synthetic Yield |
|---|---|
| Target Compound Data | >46% |
| Comparator Or Baseline | Prior art methods (unspecified, but stated as improved upon in patent) |
| Quantified Difference | Exceeds 46% (stated as an improvement over prior art) |
| Conditions | From 3,4-dimethoxyacetophenone via nitration, condensation, reductive ring closure, and chlorination. |
Why This Matters
A higher total synthetic yield translates directly to lower manufacturing costs and a more secure, scalable supply for drug developers and researchers.
- [1] CN106008336A. (2016). The preparation method of 4-chloro-6,7-dimethoxyquinoline. Chinese Patent. View Source
